molecular formula C10H9NO2 B1361121 3-(3-Methoxyphenyl)-3-oxopropanenitrile CAS No. 21667-60-7

3-(3-Methoxyphenyl)-3-oxopropanenitrile

Cat. No. B1361121
Key on ui cas rn: 21667-60-7
M. Wt: 175.18 g/mol
InChI Key: HWXOHKGATNULJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163729B2

Procedure details

To a solution of commercially available 3-methoxy-benzoic acid ethyl ester (3.2 g, 18 mmol) in dry toluene (25 mL), under N2, NaH (50-60% dispersion in mineral oil, 1.44 g, 36 mmol) was carefully added. The mixture was heated at 90° C. and anhydrous CH3CN was added dropwise (4.45 mL, 85.2 mmol). The reaction was heated for 18 hours and the product precipitated from the reaction mixture as Na salt. The reaction was allowed to cool down to room temperature and the solid formed was filtered and washed with ether, then it was redissolved in water and the solution acidified with 2N HCl solution to pH 3 when precipitation of title compound was observed. Filtration of the solid from the aqueous solution afforded 1.57 g of title product (50% yield).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[CH:6]=1)C.[H-].[Na+].[CH3:16][C:17]#[N:18]>C1(C)C=CC=CC=1>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:4](=[O:13])[CH2:16][C:17]#[N:18])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)OC)=O
Name
Quantity
1.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the product precipitated from the reaction mixture as Na salt
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
it was redissolved in water
CUSTOM
Type
CUSTOM
Details
the solution acidified with 2N HCl solution to pH 3 when precipitation of title compound
FILTRATION
Type
FILTRATION
Details
Filtration of the solid from the aqueous solution

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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